Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate
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Description
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate and its derivatives serve as crucial intermediates in the synthesis of novel compounds. For example, Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcasing its potential for selective derivatization and access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). This flexibility in synthesis enables the exploration of novel structures for drug discovery and other applications.
Conformationally Restricted Pseudopeptides
The structural modification of tert-butyl esters, such as this compound, facilitates the creation of conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized derivatives that act as constrained surrogates for dipeptides, illustrating the compound's utility in peptide synthesis (Fernandez et al., 2002). These pseudopeptides mimic natural peptide structures and can be used to investigate biological mechanisms or develop therapeutics.
Stereoselective Synthesis
This compound is pivotal in the stereoselective synthesis of complex molecules. For instance, Wu et al. (2019) developed a copper-tert-butyl hydroperoxide mediated intramolecular spirocyclization process, demonstrating the compound's role in synthesizing phosphonated or trifluoromethylated azaspiro[4.5]decadientriones under mild conditions (Wu et al., 2019). Such methodologies are crucial for creating biologically active molecules with defined stereochemistry.
Drug Discovery Scaffolds
The versatility of this compound extends to its use as a scaffold in drug discovery. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones using a key transformation involving this compound. This approach highlights the compound's role in generating innovative scaffolds for drug discovery, facilitating the exploration of new therapeutic agents (Chalyk et al., 2017).
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(15)6-4-11(10-16)5-7-14/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHVBXNOVTXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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